molecular formula C18H21ClN8O4 B11665537 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11665537
M. Wt: 448.9 g/mol
InChI Key: VHELMRXIIDQHKG-UDWIEESQSA-N
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Description

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound with the molecular formula C18H21ClN8O4. This compound is notable for its unique structure, which includes both a benzaldehyde and a triazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzaldehyde using a mixture of fuming nitric acid and sulfuric acid at temperatures below 10°C. The resulting 4-chloro-3-nitrobenzaldehyde is then reacted with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-3-aminobenzaldehyde derivatives.

Scientific Research Applications

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The triazine moiety can interact with DNA or proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
  • 4-Nitrobenzaldehyde
  • 2-Chloro-5-nitrobenzaldehyde

Uniqueness

4-Chloro-3-nitrobenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is unique due to its combination of a benzaldehyde and a triazine moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21ClN8O4

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21ClN8O4/c19-14-2-1-13(11-15(14)27(28)29)12-20-24-16-21-17(25-3-7-30-8-4-25)23-18(22-16)26-5-9-31-10-6-26/h1-2,11-12H,3-10H2,(H,21,22,23,24)/b20-12+

InChI Key

VHELMRXIIDQHKG-UDWIEESQSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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